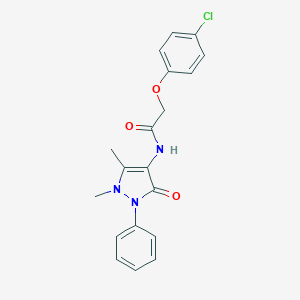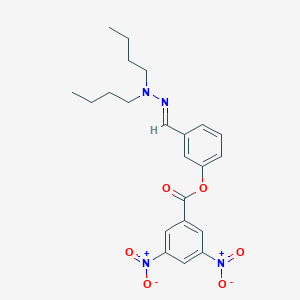![molecular formula C19H18BrN3O4 B386959 5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B386959.png)
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a hydrazino group, and a bromophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives, followed by the reaction with 4-bromophenyl acetic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydrazino group may form covalent bonds with target proteins, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity and potential biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in research and development.
Properties
Molecular Formula |
C19H18BrN3O4 |
|---|---|
Molecular Weight |
432.3g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-bromophenyl)pentanediamide |
InChI |
InChI=1S/C19H18BrN3O4/c20-14-5-7-15(8-6-14)22-18(24)2-1-3-19(25)23-21-11-13-4-9-16-17(10-13)27-12-26-16/h4-11H,1-3,12H2,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
JVQKXMFOHOFOGS-SRZZPIQSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCCC(=O)NC3=CC=C(C=C3)Br |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B386877.png)
![3-Nitro-2-methoxybenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B386878.png)
![4-Chloro-2-nitro-6-({[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B386880.png)
![4-Chloro-2-{[(2-chloro-4-methylphenyl)imino]methyl}-6-nitrophenol](/img/structure/B386882.png)



![N-{1-[(benzylsulfanyl)methyl]-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-2-bromobenzamide](/img/structure/B386892.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B386893.png)
![N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386894.png)


![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(2-propylidenehydrazino)ethyl]benzenesulfonamide](/img/structure/B386899.png)

